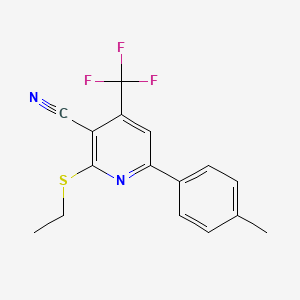![molecular formula C27H27NO5 B11591165 7,7-dimethyl-10-(3,4,5-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11591165.png)
7,7-dimethyl-10-(3,4,5-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé présente une structure moléculaire fascinante, combinant un noyau de quinoléine avec un groupe triméthoxyphényl (TMP). Le groupe TMP, avec ses trois substituants méthoxy, sert de pharmacophore polyvalent dans diverses molécules biologiquement actives. Il a été trouvé dans les produits naturels et les composés synthétiques, jouant un rôle crucial dans leur bioactivité .
Méthodes De Préparation
Voies de synthèse:: Les voies de synthèse de ce composé impliquent plusieurs étapes. Une approche courante est la condensation de précurseurs appropriés, suivie d'une cyclisation pour former le système cyclique quinoléine. Le groupe TMP est introduit pendant le processus de synthèse.
Conditions de réaction::- Cyclisation : La formation du cycle quinoléine se produit généralement en milieu acide.
- Introduction du groupe TMP : Les réactions d'éthérification utilisant des réactifs méthoxy-substitués conduisent à l'incorporation du groupe TMP.
Production industrielle:: Bien que les méthodes de production à l'échelle industrielle puissent varier, la synthèse implique généralement des procédés efficaces et évolutifs pour obtenir le composé souhaité.
Analyse Des Réactions Chimiques
Réactions subies::
Oxydation : Le composé peut subir des réactions d'oxydation, affectant potentiellement sa bioactivité.
Réduction : Les réactions de réduction peuvent modifier le groupe TMP ou d'autres fonctions.
Substitution : Des réactions de substitution à différentes positions sont possibles.
Cyclisation : Catalyseurs acides (par exemple, acide sulfurique, acides de Lewis).
Introduction du groupe TMP : Réactifs méthoxy-substitués (par exemple, méthanol, diméthoxyméthane).
Produits principaux:: Le produit principal est le composé cible lui-même, avec le groupe TMP intact.
Applications De Recherche Scientifique
Ce composé a des applications diverses dans les domaines biomédicaux :
Effets anticancéreux : Il inhibe la tubuline, la protéine de choc thermique 90 (Hsp90) et d'autres cibles, montrant des promesses contre les cellules cancéreuses.
Propriétés antifongiques et antibactériennes : Efficace contre Helicobacter pylori et Mycobacterium tuberculosis.
Activité antivirale : Potentiel contre des virus comme le VIH, l'hépatite C et la grippe.
Potentiel antiparasitaire : Actif contre Leishmania, le paludisme et Trypanosoma.
Autres propriétés : Effets anti-inflammatoires, anti-Alzheimer, antidépresseurs et antimigraineux.
5. Mécanisme d'action
Le composé interagit probablement avec des cibles moléculaires et des voies spécifiques, influençant les processus cellulaires. Des recherches supplémentaires sont nécessaires pour élucider son mécanisme précis.
Mécanisme D'action
The compound likely interacts with specific molecular targets and pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Bien que je n'aie pas de liste directe de composés similaires, la présence du groupe TMP distingue ce composé. Sa combinaison unique du noyau de quinoléine et du pharmacophore TMP contribue à ses propriétés distinctes.
Propriétés
Formule moléculaire |
C27H27NO5 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
7,7-dimethyl-10-(3,4,5-trimethoxyphenyl)-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C27H27NO5/c1-27(2)12-17-22(18(29)13-27)21(14-10-19(31-3)26(33-5)20(11-14)32-4)23-24(28-17)15-8-6-7-9-16(15)25(23)30/h6-11,21,28H,12-13H2,1-5H3 |
Clé InChI |
MLEWXIAVOOIRRT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-5-bromo-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11591087.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11591094.png)
![(5Z)-2-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591100.png)


![(5Z)-5-(2-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591145.png)
![2-methylpropyl {[5-cyano-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]sulfanyl}acetate](/img/structure/B11591150.png)

![(5Z)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B11591157.png)
![4-{11-[4-(methoxycarbonyl)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11591161.png)

![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11591176.png)
![3-[2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one](/img/structure/B11591180.png)
![(2E)-2-cyano-N-ethyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide](/img/structure/B11591184.png)
